Amidine Cycloaddition Reactivity Ranking: Head-to-Head Pairwise Competition Establishes Intermediate Activation Level
In a pairwise competition study with amidine 10b, the relative reactivity of 1,2,3-triazines followed the order 3 (C5-CO2Me) > 6 (4,6-di-CO2Et) > 5 (4-CO2Me) > 8 (4,6-di-CO2Et, 5-Me) > 1 (parent). Diethyl 1,2,3-triazine-4,6-dicarboxylate (compound 6) is more reactive than the 4-monosubstituted analogue 5 despite the additional steric encumbrance at C6, yet less reactive than the C5-substituted analogue 3 bearing complementary substitution [1]. This intermediate activation level provides a unique reactivity window that balances reaction rate with selectivity.
| Evidence Dimension | Relative reactivity in amidine [4+2] cycloaddition (competition experiment) |
|---|---|
| Target Compound Data | Reactivity rank: 2nd (6, diethyl 1,2,3-triazine-4,6-dicarboxylate) |
| Comparator Or Baseline | 3 (methyl 1,2,3-triazine-5-carboxylate) > 6 > 5 (methyl 1,2,3-triazine-4-carboxylate) > 8 > 1 (parent 1,2,3-triazine) |
| Quantified Difference | 3 > 6 > 5 > 8 > 1; compound 6 is more reactive than 5 (C4-monosubstituted) and 1 (parent), less reactive than 3 (C5-substituted) |
| Conditions | Amidine 10b, pairwise competition, CH3CN |
Why This Matters
This ranking enables rational selection: users requiring faster cycloaddition than C4-monosubstituted triazines but with a different product profile than C5-substituted analogues should select the 4,6-disubstituted compound 6.
- [1] Anderson, E. D.; Duerfeldt, A. S.; Zhu, K.; Glinkerman, C. M.; Boger, D. L. Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Org. Lett. 2014, 16, 5084–5087. DOI: 10.1021/ol502436n. View Source
